molecular formula C23H34N6O2S B11255525 3-(4-Ethylpiperazin-1-yl)-6-(4-(mesitylsulfonyl)piperazin-1-yl)pyridazine

3-(4-Ethylpiperazin-1-yl)-6-(4-(mesitylsulfonyl)piperazin-1-yl)pyridazine

Cat. No.: B11255525
M. Wt: 458.6 g/mol
InChI Key: WSVPHEREUMPFDC-UHFFFAOYSA-N
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Description

3-(4-ETHYLPIPERAZIN-1-YL)-6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZINE is a complex organic compound that features a pyridazine core substituted with ethylpiperazine and trimethylbenzenesulfonyl piperazine groups

Properties

Molecular Formula

C23H34N6O2S

Molecular Weight

458.6 g/mol

IUPAC Name

3-(4-ethylpiperazin-1-yl)-6-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]pyridazine

InChI

InChI=1S/C23H34N6O2S/c1-5-26-8-10-27(11-9-26)21-6-7-22(25-24-21)28-12-14-29(15-13-28)32(30,31)23-19(3)16-18(2)17-20(23)4/h6-7,16-17H,5,8-15H2,1-4H3

InChI Key

WSVPHEREUMPFDC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ETHYLPIPERAZIN-1-YL)-6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZINE typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the ethylpiperazine and trimethylbenzenesulfonyl piperazine groups through nucleophilic substitution reactions. Common reagents used in these reactions include piperazine derivatives, sulfonyl chlorides, and various catalysts to facilitate the reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-ETHYLPIPERAZIN-1-YL)-6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, potentially leading to derivatives with enhanced biological or chemical properties.

Scientific Research Applications

3-(4-ETHYLPIPERAZIN-1-YL)-6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.

    Industry: It can be used in the production of specialty chemicals and advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-ETHYLPIPERAZIN-1-YL)-6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-ETHYLPIPERAZIN-1-YL)-6-[4-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZINE stands out due to its unique combination of functional groups, which confer specific reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular interactions, such as targeted drug design or the development of specialized materials.

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